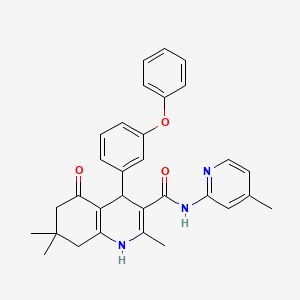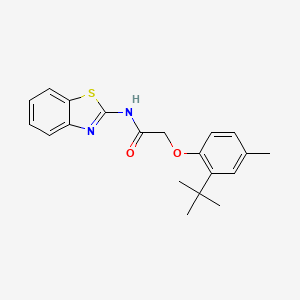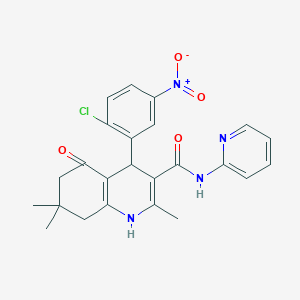![molecular formula C21H13N3O6 B15035982 (5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B15035982.png)
(5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines a furan ring, a nitrophenyl group, and a diazinane trione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione typically involves a multi-step process. The initial step often includes the formation of the furan ring, followed by the introduction of the nitrophenyl group. The final step involves the formation of the diazinane trione moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps to obtain the compound in high purity, suitable for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a reduced derivative.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its nitrophenyl group can act as a probe for detecting specific biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, modulating their activity. The furan ring and diazinane trione moiety may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with a similar nitrophenyl group, used as an antimicrobial agent.
Domiphen bromide: Another compound with a similar structure, used in various pharmaceutical applications.
Uniqueness
What sets (5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione apart is its combination of a furan ring, nitrophenyl group, and diazinane trione moiety. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.
Properties
Molecular Formula |
C21H13N3O6 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H13N3O6/c25-19-16(20(26)23(21(27)22-19)13-6-2-1-3-7-13)12-14-10-11-18(30-14)15-8-4-5-9-17(15)24(28)29/h1-12H,(H,22,25,27)/b16-12+ |
InChI Key |
CZJJBVGQESLMSI-FOWTUZBSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B15035902.png)

![2-[N-(3,4-Dimethylphenyl)benzenesulfonamido]-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide](/img/structure/B15035908.png)


![N-(2-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B15035936.png)
![11-(3-bromophenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15035946.png)
![(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15035947.png)
![4-(4-bromophenyl)-12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15035954.png)
![N-[4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)phenyl]acetamide](/img/structure/B15035966.png)
![2-(4-Chloro-3-methyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B15035973.png)

![{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-fluorophenyl)methanone](/img/structure/B15035985.png)
![4-[6-Amino-5-cyano-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl acetate](/img/structure/B15035996.png)
